molecular formula C17H19N9 B2814042 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 2097895-35-5

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B2814042
CAS No.: 2097895-35-5
M. Wt: 349.402
InChI Key: QZASHXDPTPAFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a useful research compound. Its molecular formula is C17H19N9 and its molecular weight is 349.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Receptor Binding Affinity

The compound's synthesis process involves using methyl 3-amino-2-pyrazinecarboxylate and a series of steps including cyclization, condensation, and rearrangement. An example derivative of this compound, 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine, demonstrated moderate adenosine A2a receptor binding affinity and selectivity over the A1 receptor, suggesting potential for neurological and cardiovascular applications (Peng et al., 2005).

Antimicrobial Properties

Another application of similar compounds involves their antimicrobial properties. Research on piperazine and triazolo-pyrazine derivatives has shown promise in combating bacterial and fungal infections. Specific derivatives were found to be particularly effective against certain bacterial strains, indicating potential in the development of new antimicrobial agents (Patil et al., 2021).

Potential Antihypertensive Agents

Some derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidines, which share a structural similarity with the compound , have shown antihypertensive activity. This suggests possible utility in the treatment of hypertension (Bayomi et al., 1999).

Anticancer and Antifungal Activity

Further, derivatives of 1,2,4-triazole and related compounds have been shown to possess anticancer and antifungal activities. This implies potential therapeutic uses in oncology and fungal infection treatment (Bektaş et al., 2007).

Biochemical and Enzymatic Interactions

The compound and its derivatives interact with various biochemical processes. For instance, derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione have shown 5-HT2 antagonist activity, which is significant in neurological and psychiatric research (Watanabe et al., 1992).

Bioactivity in Insecticidal Applications

Additionally, certain bioactive sulfonamide thiazole derivatives, which are structurally related, have shown potential as insecticidal agents against specific pests, suggesting utility in agricultural sciences (Soliman et al., 2020).

Properties

IUPAC Name

3-methyl-8-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-12-11-14-15(18-4-6-26(14)22-12)23-7-9-24(10-8-23)16-17-21-20-13(2)25(17)5-3-19-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZASHXDPTPAFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CN5C4=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.